6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
The closest compound I found is "6-Methyl-2-(2-oxiranyl)-5-hepten-2-ol" . This compound is also known as Epoxylinalool . It has a molecular formula of C10H18O2 .
Synthesis Analysis
Morpholines, which are similar to the requested compound, are often synthesized from vicinal amino alcohols, their N- and O-(oxiran-2-yl)methyl, N- and O-allyl(propargyl) derivatives, β-azidoalkylpropargyl ethers, bis(2-hydroxyethyl)amines, as well as from oxiranes and aziridines .Molecular Structure Analysis
The molecular structure of “6-Methyl-2-(2-oxiranyl)-5-hepten-2-ol” includes an oxirane (epoxy) group, which is a three-membered ring consisting of two carbon atoms and one oxygen atom .Chemical Reactions Analysis
While specific reactions involving “6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione” are not available, compounds with oxirane groups are generally reactive due to the strain in the three-membered ring. They can undergo reactions such as ring-opening reactions with nucleophiles .Scientific Research Applications
Structural Analysis and Bond Length Investigation Research on related boronic acid derivatives, such as 2-(6-Bromopyridin-2-yl)-6-methyl-[1,3,6,2]dioxazaborocane, contributes to understanding structural properties, including bond lengths and angles in dioxazaborocane rings. This is crucial for the development of new compounds with specific properties and functions (Sopková-de Oliveira Santos et al., 2004).
Incorporation into Polymers for Flame Retardancy Boronated styrenes, including derivatives of 6-methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione (StBcyclo), are used to modify polystyrene to reduce flammability. This involves chemical incorporation into the polymer backbone, demonstrating the compound's application in developing flame-retardant materials (Wiącek et al., 2015).
Synthesis of Enantiopure Compounds Compounds like 6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione are used in the synthesis of enantiopure compounds, such as (R)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione. This is significant for producing high-purity chiral building blocks in pharmaceutical research and development (Rajesh et al., 2011).
Spectroscopic Analysis and Chemical Properties Detailed spectroscopic studies, such as FT-IR and FT-Raman, provide insights into the vibrational properties and molecular structure of related compounds. Such studies are essential for understanding the chemical behavior and potential applications of these compounds (Sebastian et al., 2015).
Synthesis of Complexes with Metal Ions Derivatives of this compound can be used to synthesize complexes with metal ions, such as Cu(I) and Zn(II). This has potential applications in coordination chemistry and the development of new materials (Urdaneta et al., 2015).
Application in Organic Synthesis The compound and its derivatives are employed in various organic synthesis reactions, including stereoselective epoxidation and bromoalkoxylation, highlighting its versatility as a reactant in organic chemistry (Bartels et al., 2003).
Properties
IUPAC Name |
6-methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO5/c1-9-2-6(10)13-8(5-4-12-5)14-7(11)3-9/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSYHTHDUBKRQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746365 | |
Record name | 6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152427-91-2 | |
Record name | 6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1152427-91-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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